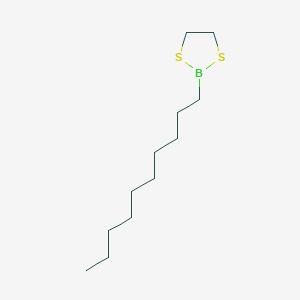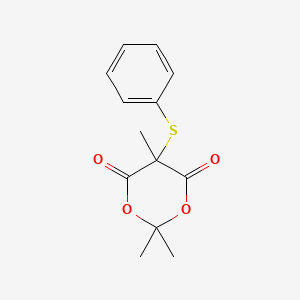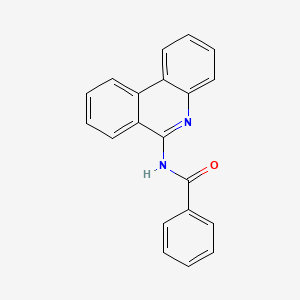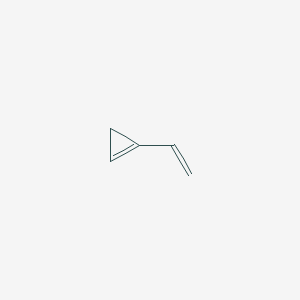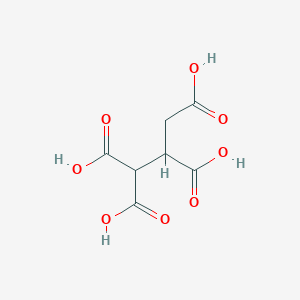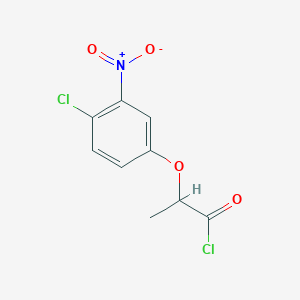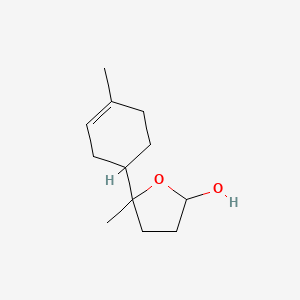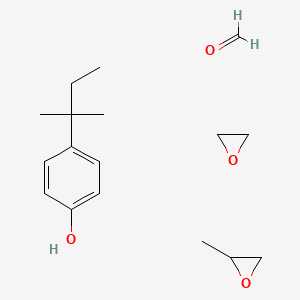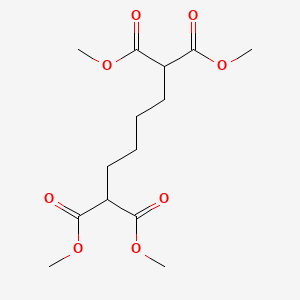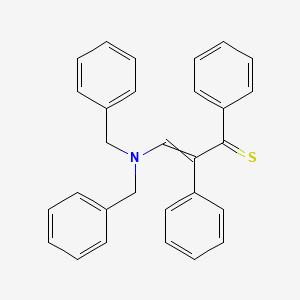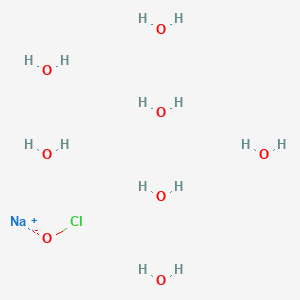
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethoxymethyl and trimethyl groups
Métodos De Preparación
The synthesis of 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the alkylation of a cyclohexene derivative with dimethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxymethyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Aplicaciones Científicas De Investigación
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving cyclohexene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can undergo hydrolysis to form reactive intermediates that interact with these targets, leading to various biological effects. The cyclohexene ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene can be compared with similar compounds such as dimethoxymethane and other cyclohexene derivatives. Unlike dimethoxymethane, which is a simple acetal, this compound has a more complex structure that offers additional functionalization possibilities. Similar compounds include:
Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.
Cyclohexene: A basic hydrocarbon used as a starting material for various chemical reactions.
Trimethylcyclohexene: A derivative of cyclohexene with three methyl groups, used in the synthesis of specialty chemicals.
Propiedades
Número CAS |
64245-41-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
6-(dimethoxymethyl)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C12H22O2/c1-9-7-6-8-12(2,3)10(9)11(13-4)14-5/h7,10-11H,6,8H2,1-5H3 |
Clave InChI |
MHVQUKHXRUDODS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1C(OC)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


